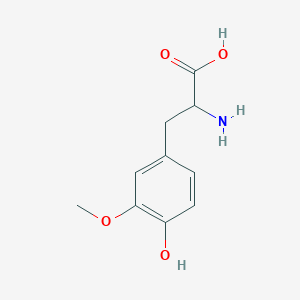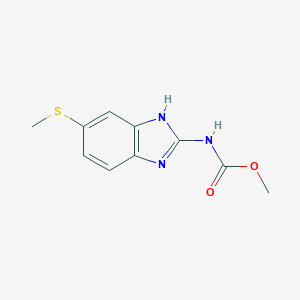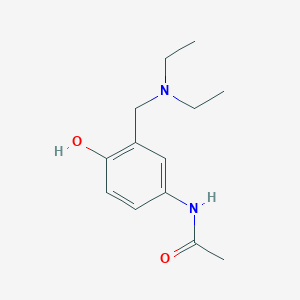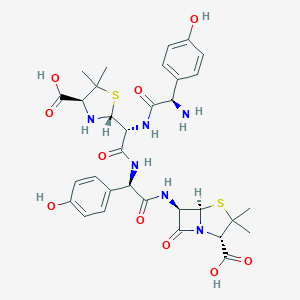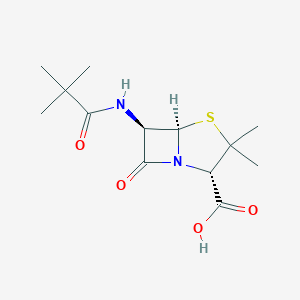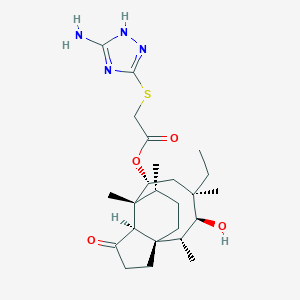
阿扎穆林
描述
科学研究应用
Azamulin is extensively used in scientific research, particularly in the fields of:
Chemistry: As a tool to study the inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism.
Biology: To investigate the role of CYP3A4 and CYP3A5 in various biological processes.
Medicine: To understand drug-drug interactions and the metabolic pathways of new chemical entities.
Industry: In the development of new pharmaceuticals, azamulin is used to predict the metabolic clearance of drugs and to design safer and more effective medications
作用机制
Target of Action
Azamulin, also known as Azamulin [INN], is a selective and irreversible inhibitor of the cytochrome P450 (CYP) 3A isoforms . The primary targets of Azamulin are CYP3A4 and CYP3A5 . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of a wide range of substances, including many pharmaceuticals .
Mode of Action
Azamulin interacts with its targets, CYP3A4 and CYP3A5, by binding to them and inhibiting their activity . This inhibition is significant, with Azamulin found to inhibit CYP3A4/5 by over 90% . The inhibition of these enzymes affects the metabolism of substances that are substrates for these enzymes, potentially leading to changes in their bioavailability and efficacy.
Biochemical Pathways
The primary biochemical pathway affected by Azamulin is the metabolic pathway involving the CYP3A4 and CYP3A5 enzymes . These enzymes are involved in the phase 1 metabolism of many pharmaceuticals and other xenobiotics . By inhibiting these enzymes, Azamulin can affect the metabolic clearance of substances that are substrates for these enzymes .
Pharmacokinetics
Azamulin’s pharmacokinetic properties are closely tied to its ability to inhibit CYP3A4/5. The inhibition of these enzymes can affect the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of substances that are substrates for these enzymes . This can impact the bioavailability of these substances, potentially affecting their efficacy and safety profiles.
Result of Action
The molecular and cellular effects of Azamulin’s action primarily involve changes in the metabolic clearance of substances that are substrates for CYP3A4/5 . By inhibiting these enzymes, Azamulin can slow down the metabolism of these substances, potentially leading to increased concentrations of these substances in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Azamulin. For example, the presence of other substances that are substrates, inhibitors, or inducers of CYP3A4/5 can affect the efficacy of Azamulin’s inhibitory action . Additionally, factors such as diet, use of cosmetics, and exposure to environmental pollutants, which can all influence the expression and activity of CYP enzymes, can potentially impact the action of Azamulin .
生化分析
Biochemical Properties
Azamulin plays a significant role in biochemical reactions by acting as a selective inhibitor of cytochrome P450 3A enzymes. It interacts specifically with CYP3A4 and CYP3A5, inhibiting their activity with high specificity. The compound binds to the active site of these enzymes, preventing the metabolism of substrates that are typically processed by CYP3A4 and CYP3A5. This selective inhibition allows researchers to study the metabolic pathways and interactions of various drugs and compounds that are substrates of these enzymes .
Cellular Effects
Azamulin has profound effects on various types of cells and cellular processes. In human hepatocytes, azamulin significantly inhibits the activity of CYP3A4 and CYP3A5, leading to a decrease in the metabolic clearance of drugs that are substrates of these enzymes. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism by altering the levels of active drugs and their metabolites within the cells. Additionally, azamulin’s selective inhibition of CYP3A4 and CYP3A5 can help elucidate the roles of these enzymes in cellular processes and drug interactions .
Molecular Mechanism
The molecular mechanism of azamulin involves its binding to the active site of cytochrome P450 3A enzymes. Azamulin exhibits homotropic cooperativity in its binding to CYP3A5, where two azamulin molecules bind sequentially in an antiparallel orientation within the enzyme’s active site. This binding excludes water from the hydrophobic surfaces of the binding cavity, enhancing the stability of the enzyme-inhibitor complex. The binding of azamulin to CYP3A4 and CYP3A5 prevents the metabolism of substrates by these enzymes, thereby inhibiting their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of azamulin can change over time. Azamulin is stable under typical storage conditions and retains its inhibitory activity over extended periods. Its effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions. Long-term exposure to azamulin in in vitro studies has shown sustained inhibition of CYP3A4 and CYP3A5 activity, leading to prolonged alterations in drug metabolism and cellular processes .
Dosage Effects in Animal Models
The effects of azamulin vary with different dosages in animal models. At lower doses, azamulin effectively inhibits CYP3A4 and CYP3A5 without causing significant toxicity. At higher doses, azamulin can exhibit toxic effects, including hepatotoxicity and alterations in liver enzyme levels. These dose-dependent effects highlight the importance of careful dosage selection in experimental studies to avoid adverse outcomes while achieving the desired inhibitory effects .
Metabolic Pathways
Azamulin is involved in metabolic pathways primarily through its inhibition of cytochrome P450 3A enzymes. By inhibiting CYP3A4 and CYP3A5, azamulin affects the metabolism of a wide range of drugs and compounds that are substrates of these enzymes. This inhibition can alter metabolic flux and metabolite levels, providing insights into the roles of CYP3A4 and CYP3A5 in drug metabolism and interactions .
Transport and Distribution
Within cells and tissues, azamulin is transported and distributed primarily through passive diffusion. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of azamulin within tissues is influenced by its binding affinity to CYP3A4 and CYP3A5, leading to its accumulation in tissues where these enzymes are highly expressed, such as the liver .
Subcellular Localization
Azamulin’s subcellular localization is primarily within the endoplasmic reticulum, where cytochrome P450 enzymes are located. The compound’s targeting to the endoplasmic reticulum is facilitated by its interactions with CYP3A4 and CYP3A5. This localization is crucial for its inhibitory activity, as it allows azamulin to effectively bind to and inhibit these enzymes within their native cellular environment .
准备方法
The synthesis of azamulin involves complex chemical reactions, typically starting from pleuromutilin, a diterpene antibiotic. The synthetic route includes several steps such as oxidation, reduction, and substitution reactions to introduce the azole moiety into the pleuromutilin structure.
化学反应分析
Azamulin undergoes various chemical reactions, including:
Oxidation: Azamulin can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the azole ring, altering its inhibitory properties.
Substitution: Azamulin can undergo substitution reactions, particularly at the azole ring, to form new compounds with potentially different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
Azamulin is unique among pleuromutilin antibiotics due to its high selectivity and potency as a CYP3A4 and CYP3A5 inhibitor. Similar compounds include:
Ketoconazole: Another potent CYP3A4 inhibitor but with broader inhibitory effects on other cytochrome P450 enzymes.
CYP3cide: A selective inhibitor of CYP3A4, used in similar pharmacological studies.
Clobetasol: Known for its inhibitory effects on CYP3A4 but less selective compared to azamulin.
Azamulin’s uniqueness lies in its high selectivity and minimal off-target effects, making it a valuable tool in drug metabolism studies .
属性
IUPAC Name |
(4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O4S/c1-6-22(4)11-16(32-17(30)12-33-21-26-20(25)27-28-21)23(5)13(2)7-9-24(14(3)19(22)31)10-8-15(29)18(23)24/h13-14,16,18-19,31H,6-12H2,1-5H3,(H3,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHQJXGMLMSMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)CSC4=NNC(=N4)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868399 | |
| Record name | 6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50868399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76530-44-4 | |
| Record name | (1S,2R,3S,4R,6R,7R,8R,14R)-4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxotricyclo[5.4.3.01,8]tetradec-6-yl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


